molecular formula C8H12O4 B1342831 Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate CAS No. 388109-26-0

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

Cat. No. B1342831
M. Wt: 172.18 g/mol
InChI Key: APAWJCZGOJKZPB-UHFFFAOYSA-N
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Description

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is 1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis and applications of heterocyclic compounds like tetrahydrobenzo[b]pyrans are significant due to their presence in naturally occurring compounds and pharmaceuticals. A review on the three-component cyclocondensation involving dimedone, aldehydes, and malononitrile highlights the use of organocatalysts in constructing tetrahydrobenzo[b]pyrans. Such reactions are pivotal for creating valuable heterocyclic compounds, indicating the potential role of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in similar synthetic pathways (Kiyani, 2018).

Material Science and Engineering

Research in material science, especially in the field of polymers and organic electronic materials, often utilizes ethylene derivatives and related compounds. For instance, the development and improvement of organic thermoelectric materials, such as PEDOT:PSS, involve the manipulation of polymeric structures to enhance their performance. This area of research is critical for advancing applications in flexible electronics and solar cells, where ethyl derivatives could play a role in modifying polymer properties for specific applications (Zhu et al., 2017).

Green Chemistry and Environmental Applications

The push towards sustainable and green chemistry highlights the importance of recycling and utilizing CO2 as a feedstock for chemical synthesis. Research in converting CO2 into valuable chemicals, including the development of catalysts and processes for carboxylation reactions, underscores the potential utility of ethyl derivatives in facilitating these transformations. Such efforts are aimed at reducing the carbon footprint and creating value-added products from greenhouse gases (Alper & Orhan, 2017).

Safety And Hazards

The safety information available indicates that Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 3-oxooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWJCZGOJKZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612726
Record name Ethyl 3-oxooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

CAS RN

388109-26-0
Record name Ethyl 3-oxooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxooxane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-ethoxycarbonylmethoxybutyric acid ethyl ester (90%, 15.0 g, 61.9 mmol) in toluene (300 mL) was stirred at room temperature and treated over 5 min with a solution of potassium tert-butoxide in tetrahydrofuran (1.0 M, 74.2 mL, 74.2 mmol). The mixture was stirred at room temperature for 24 h, then was poured into 1 N hydrochloric acid. The phases were separated, and the aqueous phase was extracted with ether. The combined organic phases were dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash column chromatography (5% ethyl acetate/hexanes) to provide the product as a pale yellow liquid (5.06 g, 48%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Shultz, AK Cheung, CA Kirby… - Journal of medicinal …, 2013 - ACS Publications
… Following general procedure B, ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (100 mg, 0.436 mmol, 75% pure) and 4-(trifluoromethyl)benzimidamide (117 mg, 0.523 mmol) were …
Number of citations: 123 0-pubs-acs-org.brum.beds.ac.uk
MD Shultz, AK Cheung, CA Kirby, B Firestone, J Fan… - ubiquitinsignal.com
Tankyrase 1 and 2 have been shown to be redundant, druggable nodes in the Wnt pathway. As such, there has been intense interest in developing agents suitable for modulating the …
Number of citations: 0 ubiquitinsignal.com

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